3-Piperidinyl propanoate hydrochloride

Description

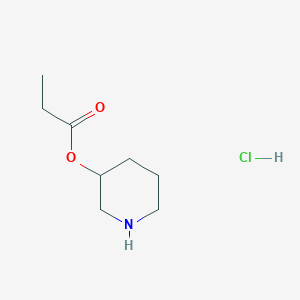

3-Piperidinyl propanoate hydrochloride (methyl 3-(3-piperidinyl)propanoate hydrochloride) is a piperidine-derived compound characterized by a propanoate ester group attached to the 3-position of the piperidine ring, with a hydrochloride salt counterion. Its molecular formula is C9H18ClNO2 (calculated based on structural analogues in and ). The compound has been cataloged under CAS-associated identifiers (e.g., Ref: 10-F359466 in ) but is listed as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or market demand .

The hydrochloride salt form enhances solubility in polar solvents, a critical factor for bioavailability in drug development.

Properties

IUPAC Name |

piperidin-3-yl propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-8(10)11-7-4-3-5-9-6-7;/h7,9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXPPXHVJPFNBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-piperidinyl propanoate hydrochloride typically involves the esterification of 3-piperidinol with propanoic acid, followed by the conversion to its hydrochloride salt. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Piperidinyl propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Development

3-Piperidinyl propanoate hydrochloride serves as a crucial intermediate in synthesizing pharmaceuticals, particularly for neurological disorders. Its ability to interact with neurotransmitter systems makes it a candidate for developing treatments for conditions such as:

- Alzheimer's Disease : The compound acts as an inhibitor of acetylcholinesterase, enhancing cholinergic transmission by preventing the breakdown of acetylcholine. This mechanism is particularly relevant for addressing cholinergic deficits observed in neurodegenerative diseases .

- Anxiety and Depression : Research indicates that the compound may modulate neurotransmitter levels, potentially leading to new therapies for mood disorders .

Neurotransmitter Research

The compound is extensively used in studies aimed at understanding neurotransmitter dynamics. It aids researchers in:

- Investigating the role of acetylcholine in synaptic transmission.

- Developing novel pharmacological agents that target specific neurotransmitter receptors, thereby influencing mood and cognitive functions .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard reference material. Its applications include:

- Quantification of Related Substances : It ensures accuracy in drug formulation and quality control processes by serving as a benchmark for analytical methods .

- Method Development : The compound is used in developing new analytical techniques to assess the purity and concentration of pharmaceutical products.

Biochemical Studies

Researchers utilize this compound to explore various biochemical pathways and enzyme interactions, which can lead to significant insights into cellular processes. Key areas include:

- Metabolic Pathway Investigation : Understanding how the compound interacts with metabolic enzymes can reveal potential therapeutic targets .

- Enzyme Interaction Studies : The compound's role in modulating enzyme activity provides valuable data for drug design and development.

Material Science

In material science, this compound finds applications in synthesizing specialized polymers and materials. Its contributions include:

- Enhancing material properties such as flexibility and strength, making it suitable for industrial applications.

- Serving as a building block for creating novel materials with tailored characteristics for specific uses .

Case Study 1: Alzheimer's Disease Treatment

A study demonstrated that this compound effectively increased acetylcholine levels in animal models of Alzheimer's disease, leading to improved cognitive function. Researchers noted significant improvements in memory tasks compared to control groups.

Case Study 2: Neurotransmitter Modulation

Research involving this compound showed its potential to modulate serotonin levels, suggesting its application in developing antidepressants. In vitro studies indicated enhanced serotonergic signaling pathways when exposed to varying concentrations of the compound.

Mechanism of Action

The mechanism of action of 3-piperidinyl propanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include the modulation of enzyme activity, receptor binding, and signal transduction processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substitutions

The following table summarizes key structural differences and similarities among 3-piperidinyl propanoate hydrochloride and related compounds:

Key Observations:

- Piperidine Ring Modifications: Alphameprodine () and cis-1,3-dimethyl-4-phenylpiperidinol () feature bulky substituents (phenyl, ethyl, methyl groups) that enhance lipophilicity and receptor binding, unlike the simpler 3-piperidinyl propanoate .

- Functional Groups: The ketone group in 3-oxo-3-(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)propanoic acid () replaces the ester, increasing acidity and altering metabolic pathways . Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride () includes a methoxyphenyl group, enhancing serotonin/norepinephrine reuptake inhibition .

Pharmacological and Physicochemical Properties

| Property | 3-Piperidinyl Propanoate HCl | Alphameprodine HCl | cis-1,3-Dimethyl-4-phenylpiperidinol Propanoate HCl |

|---|---|---|---|

| Solubility | High (HCl salt) | Soluble in water | Moderate (lipophilic substituents) |

| Bioactivity | Undisclosed (research use) | Narcotic analgesic | Historical analgesic (1949, Roche) |

| Synthetic Yield | Discontinued (low yield?) | N/A | Commercial production (raw materials: lithium, etc.) |

- Stability: The discontinued status of this compound () may correlate with instability under storage or synthesis challenges .

Biological Activity

3-Piperidinyl propanoate hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its biological activity related to the central nervous system (CNS). This article explores its mechanisms of action, pharmacological effects, and potential applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a piperidine ring, which is known for its ability to interact with various biological targets. The molecular formula of this compound is CHClNO, and it is commonly used in pharmacological studies to evaluate its effects on neurotransmitter systems.

The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. By inhibiting AChE, the compound increases acetylcholine levels, enhancing cholinergic transmission. This mechanism is particularly relevant for neurodegenerative diseases like Alzheimer’s disease, where cholinergic deficits are a hallmark .

1. Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological properties:

- Acetylcholinesterase Inhibition : The compound has been shown to effectively inhibit AChE, which can lead to improved cognitive function in models of Alzheimer's disease .

- CNS Activity : Its effects on the CNS have been demonstrated through various in vivo and in vitro studies, highlighting its potential as a therapeutic agent for cognitive disorders .

2. Interaction with Other Enzymes

In addition to AChE inhibition, this compound may interact with other enzymes involved in neurotransmitter metabolism, potentially influencing pathways related to mood regulation and cognitive processes .

Case Studies

Several studies have explored the biological activity of this compound:

- Study 1 : In a study assessing the pharmacokinetics and metabolism of the compound, researchers found that it exhibited favorable absorption and distribution profiles in animal models. The half-life was determined to be approximately 1.65 minutes in subjects with Alzheimer's disease, indicating rapid metabolism but significant initial bioavailability .

- Study 2 : Another investigation focused on the compound's efficacy in enhancing cholinergic transmission. Results showed that administration led to marked improvements in memory tasks among treated subjects compared to controls .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Mechanism of Action | Notable Effects |

|---|---|---|

| Methyl 3-(2-piperidinyl)propanoate | AChE Inhibition | Enhanced cholinergic transmission |

| Methyl 3-(3-piperidinyl)propanoate | Multi-target inhibition | Potential anti-inflammatory effects |

| Ethyl 2-(1-piperidinyl)propanoate | Enzyme modulation | Antimicrobial properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 3-Piperidinyl propanoate hydrochloride?

- Methodological Answer : The synthesis typically involves coupling a piperidine derivative with a propanoic acid moiety under controlled conditions. Key parameters include:

- Solvent selection : Ethanol or methanol is preferred to enhance solubility and reaction efficiency .

- Catalysts : Acidic or basic catalysts (e.g., HCl) are used to facilitate esterification or salt formation .

- Temperature : Reactions are often conducted at 50–80°C to balance yield and purity .

- Purification : Recrystallization or column chromatography is employed to isolate the hydrochloride salt .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Structural validation relies on:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon backbone .

- High-Performance Liquid Chromatography (HPLC) : A reversed-phase (RP) method with UV detection validates purity (>95%) and identifies process-related impurities .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 193.67) confirm the molecular formula .

Q. What are the primary applications of this compound in pharmaceutical research?

- Methodological Answer : The compound serves as:

- A chiral building block : Used to synthesize analogs targeting neurotransmitter receptors (e.g., acetylcholinesterase inhibitors for Alzheimer’s disease) .

- A metabolic intermediate : Studied in ADME (absorption, distribution, metabolism, excretion) profiles to optimize drug candidates .

Advanced Research Questions

Q. How can researchers resolve data discrepancies in impurity profiling during synthesis?

- Methodological Answer : Contradictions in impurity identification (e.g., ethyl 2-acetyl-4-oxobutanoate derivatives) arise from pH-dependent degradation . To address this:

- pH monitoring : Maintain reaction pH between 4–6 to minimize unwanted byproducts .

- Multi-method validation : Cross-validate using HPLC, LC-MS, and kinetic studies to distinguish process-related vs. degradation impurities .

Q. What computational strategies predict the biological interactions of this compound derivatives?

- Methodological Answer :

- Molecular docking : Simulate binding affinities to targets like muscarinic receptors using software (e.g., AutoDock Vina) .

- QSAR modeling : Correlate structural features (e.g., piperidine substitution patterns) with acetylcholinesterase inhibition activity .

- MD simulations : Assess stability of ligand-receptor complexes in physiological conditions .

Q. How do structural modifications of the piperidine ring influence catalytic activity in asymmetric synthesis?

- Methodological Answer : Modifications such as:

- Substituent position : 3-piperidinyl vs. 4-piperidinyl alters steric effects, impacting enantioselectivity in hydrogenation reactions .

- Functional groups : Adding hydroxyl or methoxy groups enhances hydrogen bonding with substrates, improving reaction yields (e.g., 70–85% enantiomeric excess) .

Q. What analytical challenges arise in quantifying trace impurities in this compound batches?

- Methodological Answer :

- Detection limits : Use ultra-HPLC (UHPLC) with tandem MS to identify impurities at <0.1% concentration .

- Matrix effects : Optimize sample preparation (e.g., solid-phase extraction) to reduce interference from hydrochloride salts .

Methodological Considerations Table

| Research Aspect | Key Technique | Parameters | Reference |

|---|---|---|---|

| Synthesis | Reflux condensation | Solvent: Ethanol; Temp: 70°C | |

| Impurity Profiling | RP-HPLC | Column: C18; Mobile phase: Acetonitrile/water | |

| Biological Activity | Acetylcholinesterase assay | Substrate: Acetylthiocholine; Inhibitor IC50: ~10 µM | |

| Computational Modeling | Molecular docking | Software: AutoDock; Force field: AMBER |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.